PQ401 hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PQ401 hydrochloride is a compound known for its inhibitory effects on the insulin-like growth factor I receptor (IGF-1R).
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
PQ401 hydrochloride is synthesized through a series of chemical reactions involving diarylurea derivatives. The synthesis typically involves the reaction of 5-chloro-2-methoxyaniline with 2-methyl-4-quinolinecarboxylic acid, followed by the formation of the urea derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally involves standard organic synthesis techniques, including purification steps such as recrystallization and chromatography to ensure high purity .
Analyse Chemischer Reaktionen
Types of Reactions
PQ401 hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
PQ401 hydrochloride has a wide range of scientific research applications, including:
Wirkmechanismus
PQ401 hydrochloride exerts its effects by inhibiting the autophosphorylation of the IGF-1R kinase domain. This inhibition disrupts the IGF-1R signaling pathway, leading to decreased cell proliferation and increased apoptosis. The compound specifically targets the IGF-1R pathway, which is crucial for cancer cell survival and growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
NVP-AEW541: Another IGF-1R inhibitor with similar inhibitory effects on cancer cell growth.
BMS-536924: A compound that also targets the IGF-1R pathway and exhibits anticancer properties.
Uniqueness
PQ401 hydrochloride is unique due to its high selectivity for the IGF-1R pathway and its ability to induce apoptosis in cancer cells. Its neutral form is particularly effective in disrupting bacterial membranes, making it a promising candidate for antimicrobial development .
Eigenschaften
Molekularformel |
C18H17Cl2N3O2 |
---|---|
Molekulargewicht |
378.2 g/mol |
IUPAC-Name |
1-(5-chloro-2-methoxyphenyl)-3-(2-methylquinolin-4-yl)urea;hydrochloride |
InChI |
InChI=1S/C18H16ClN3O2.ClH/c1-11-9-15(13-5-3-4-6-14(13)20-11)21-18(23)22-16-10-12(19)7-8-17(16)24-2;/h3-10H,1-2H3,(H2,20,21,22,23);1H |
InChI-Schlüssel |
ZBWKDYHRHOPCRG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)NC3=C(C=CC(=C3)Cl)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.